molecular formula C26H24N6O6 B12364499 Tyrosinase-IN-23

Tyrosinase-IN-23

Cat. No.: B12364499
M. Wt: 516.5 g/mol
InChI Key: FXQVFNRXWBKDJI-WKIKZPBSSA-N
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Description

Tyrosinase-IN-23 is a potent inhibitor of the enzyme tyrosinase, which plays a crucial role in the biosynthesis of melanin. Tyrosinase is a copper-containing enzyme that catalyzes the oxidation of phenols such as tyrosine and dopamine, leading to the production of melanin and other pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tyrosinase-IN-23 typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates. Reaction conditions often involve controlled temperatures, pH levels, and specific reaction times to achieve optimal yields .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and confirm the structure of the compound .

Chemical Reactions Analysis

Types of Reactions: Tyrosinase-IN-23 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tyrosinase-IN-23 has a wide range of scientific research applications, including:

Mechanism of Action

Tyrosinase-IN-23 exerts its effects by binding to the active site of the tyrosinase enzyme, thereby inhibiting its catalytic activity. The compound interacts with the copper ions present in the enzyme’s active site, preventing the oxidation of tyrosine and subsequent melanin formation. This inhibition is achieved through a combination of competitive and non-competitive mechanisms, depending on the specific structure of this compound .

Molecular Targets and Pathways: The primary molecular target of this compound is the tyrosinase enzyme itself. The compound also affects related pathways involved in melanin synthesis, including the cAMP/PKA/CREB pathway and the PI3K/AKT/GSK3β pathway .

Comparison with Similar Compounds

Uniqueness of Tyrosinase-IN-23: this compound stands out due to its high potency and specificity for the tyrosinase enzyme. Unlike some other inhibitors, it exhibits minimal cytotoxicity and has a favorable safety profile, making it a promising candidate for therapeutic and cosmetic applications .

Properties

Molecular Formula

C26H24N6O6

Molecular Weight

516.5 g/mol

IUPAC Name

3,5-dihydroxy-N-[(Z)-[4-[[1-[2-(4-methoxyanilino)-2-oxoethyl]triazol-4-yl]methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C26H24N6O6/c1-37-23-8-4-19(5-9-23)28-25(35)15-32-14-20(29-31-32)16-38-24-6-2-17(3-7-24)13-27-30-26(36)18-10-21(33)12-22(34)11-18/h2-14,33-34H,15-16H2,1H3,(H,28,35)(H,30,36)/b27-13-

InChI Key

FXQVFNRXWBKDJI-WKIKZPBSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=C(N=N2)COC3=CC=C(C=C3)/C=N\NC(=O)C4=CC(=CC(=C4)O)O

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=C(N=N2)COC3=CC=C(C=C3)C=NNC(=O)C4=CC(=CC(=C4)O)O

Origin of Product

United States

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